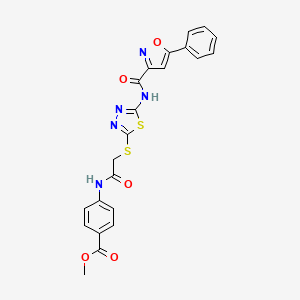
Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound of notable interest in the fields of chemistry, biology, medicine, and industry
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 5-phenylisoxazole-3-carboxylic acid.
Reaction: Nitration followed by cyclization.
Reagents: Phenylacetic acid, sodium nitrate, sulfuric acid.
Conditions: Temperature controlled, typically around 50-60°C.
Step 2: : Formation of the 1,3,4-thiadiazole ring.
Reaction: Cyclization with thioamide.
Reagents: Thiosemicarbazide, acetic anhydride.
Conditions: Reflux conditions.
Step 3: : Assembly of the thiadiazolyl thioether.
Reaction: Thioether formation via nucleophilic substitution.
Reagents: 5-phenylisoxazole-3-carboxylic acid, sodium thiolate.
Conditions: Mild conditions, room temperature to 40°C.
Step 4: : Amide formation and esterification.
Reaction: Acylation with benzoic acid derivative and esterification.
Reagents: Benzoic acid derivative, methyl alcohol, acetic acid.
Conditions: Catalyzed by sulfuric acid, temperature around 60°C.
Industrial Production Methods
Larger scale syntheses mirror the laboratory methods but often employ optimized catalysts and continuous flow processes to enhance yield and purity.
Types of Reactions
Oxidation: : Forms sulfoxides and sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Products: Sulfoxides, sulfones.
Reduction: : Reduces carboxamido and thiadiazole groups.
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Products: Alcohols, amines.
Substitution: : Nucleophilic substitutions primarily at the acetamido and benzoate moieties.
Reagents: Halogens, amines.
Products: Halogenated or aminated derivatives.
Major Products
Through these reactions, the compound forms a variety of derivatives, notably sulfoxides, sulfones, alcohols, and halogenated compounds, which further diversify its applications and functionalities.
Chemistry
As a model compound in studying thioether and amide bond reactivity.
Investigated for its potential as a ligand in coordination chemistry.
Biology
Examined for antimicrobial and antifungal properties.
Studied as a potential inhibitor in enzymatic reactions due to its unique binding affinities.
Medicine
Potential use as a lead compound in drug discovery, especially in targeting diseases involving oxidative stress and microbial infections.
Ongoing research into its anti-inflammatory properties.
Industry
Utilized in material science for the development of specialized polymers and coatings.
Employed in analytical chemistry as a standard for reaction mechanisms and pathways.
作用机制
The exact mechanism of action depends on the specific application, but generally, it involves:
Molecular Targets: : Enzymes, bacterial cell walls, inflammatory mediators.
Pathways: : Binding to active sites or altering cell membrane integrity, leading to inhibited function or cell death.
Similar Compounds
4-(2-(2-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.
Methyl 4-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)benzoate.
Uniqueness
Its structure combines multiple reactive sites, offering versatility in synthetic modifications.
The presence of both an isoxazole and thiadiazole ring system enhances its biological activity, making it more potent in antimicrobial and enzymatic inhibition applications compared to simpler analogs.
This compound is a fascinating study subject, offering diverse applications and significant research opportunities across multiple disciplines.
属性
IUPAC Name |
methyl 4-[[2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5S2/c1-31-20(30)14-7-9-15(10-8-14)23-18(28)12-33-22-26-25-21(34-22)24-19(29)16-11-17(32-27-16)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSPJXLLIZHBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














